1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
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Overview
Description
1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a complex organic compound with a unique structure that combines a tert-butylphenyl group with a tetrahydropyridazine ring
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-tert-butylphenylhydrazine with maleic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can be compared with similar compounds such as:
4-tert-Butylphenol: This compound shares the tert-butylphenyl group but lacks the tetrahydropyridazine ring, resulting in different chemical properties and applications.
1,3,4-Oxadiazoles: These compounds have a similar heterocyclic structure but differ in the arrangement of nitrogen and oxygen atoms, leading to distinct biological activities and uses.
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: This compound contains the tert-butylphenyl group and is used in different chemical reactions, such as cross-coupling.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)10-4-6-11(7-5-10)17-13(18)9-8-12(16-17)14(19)20/h4-7H,8-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRENCGZBSMDVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)CCC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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